molecular formula C15H32SSn B14286668 Tributyl[(prop-2-en-1-yl)sulfanyl]stannane CAS No. 138535-26-9

Tributyl[(prop-2-en-1-yl)sulfanyl]stannane

Cat. No.: B14286668
CAS No.: 138535-26-9
M. Wt: 363.2 g/mol
InChI Key: IGLHTRFGPCLXCS-UHFFFAOYSA-M
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Description

Tributyl[(prop-2-en-1-yl)sulfanyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a prop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(prop-2-en-1-yl)sulfanyl]stannane can be synthesized through the reaction of tributylstannane with prop-2-en-1-ylsulfanyl chloride under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(prop-2-en-1-yl)sulfanyl]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tributyl[(prop-2-en-1-yl)sulfanyl]stannane has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It is investigated for its biological activity and potential use in medicinal chemistry.

    Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tributyl[(prop-2-en-1-yl)sulfanyl]stannane involves the interaction of the tin atom with various substrates. The tin atom can form stable bonds with carbon, sulfur, and other elements, facilitating various chemical transformations. The prop-2-en-1-ylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(prop-2-yn-1-yl)stannane
  • Tributyl(1-propynyl)tin
  • Tributyl(isopropenyl)stannane

Uniqueness

Tributyl[(prop-2-en-1-yl)sulfanyl]stannane is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical reactivity compared to other organotin compounds. This unique structure allows for specific applications in organic synthesis and materials science that are not possible with other similar compounds.

Properties

CAS No.

138535-26-9

Molecular Formula

C15H32SSn

Molecular Weight

363.2 g/mol

IUPAC Name

tributyl(prop-2-enylsulfanyl)stannane

InChI

InChI=1S/3C4H9.C3H6S.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;2,4H,1,3H2;/q;;;;+1/p-1

InChI Key

IGLHTRFGPCLXCS-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SCC=C

Origin of Product

United States

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